

## Application Notes and Protocols: Mebeverine Hydrochloride Oral Suspension for Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mebeverine hydrochloride is a musculotropic antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility.[1][2][3] It is primarily used for the symptomatic treatment of irritable bowel syndrome (IBS) and related conditions characterized by abdominal pain and cramping.[1][4] While tablets and modified-release capsules are available for adults, there is a notable lack of age-appropriate formulations for the pediatric population, particularly for younger children who have difficulty swallowing solid dosage forms.[5][6] An oral suspension offers a viable alternative, allowing for flexible and accurate dosing in children.[7][8]

These application notes provide a comprehensive overview of the critical aspects of developing a Mebeverine hydrochloride oral suspension for pediatric research. This document outlines formulation considerations, detailed experimental protocols, and data presentation guidelines to support researchers in this field.

## **Mechanism of Action**

The precise mechanism of action of Mebeverine hydrochloride is not fully understood, but it is known to have a multifaceted effect on gastrointestinal smooth muscle.[1][9] Its primary actions



### include:

- Inhibition of Calcium Influx: Mebeverine blocks calcium channels in smooth muscle cells, reducing the influx of calcium ions that are essential for muscle contraction. This leads to muscle relaxation and the prevention of spasms.[10]
- Modulation of Sodium Channels: It is also known to affect sodium channels in smooth muscle cells, which can alter the electrical activity of the muscles, leading to reduced excitability and fewer spasms.[10]
- Local Anesthetic Effect: Mebeverine exhibits a local anesthetic effect, which helps in reducing the sensitivity of the gut muscles to stimuli that can trigger pain and spasms.[10]
- Autonomic Nervous System Modulation: It may help in restoring the balance between the sympathetic and parasympathetic nervous systems, which can be disrupted in conditions like IBS.[10]

Importantly, Mebeverine hydrochloride acts locally on the gut and has minimal systemic anticholinergic side effects, making it a potentially suitable candidate for pediatric use where such side effects are a concern.[1][10]

## **Signaling Pathway**



Click to download full resolution via product page



Caption: Mechanism of Mebeverine Hydrochloride on GI Smooth Muscle Cells.

## **Formulation Development**

The development of a pediatric oral suspension requires careful consideration of the physicochemical properties of the active pharmaceutical ingredient (API), the selection of appropriate excipients, and the manufacturing process.

**Physicochemical Properties of Mebeverine** 

**Hvdrochloride** 

| Property            | Value                                                                            | Reference    |
|---------------------|----------------------------------------------------------------------------------|--------------|
| Molecular Formula   | C25H35NO5·HCI                                                                    | [11]         |
| Molecular Weight    | 466.0 g/mol                                                                      | [11]         |
| Appearance          | White or nearly white crystalline powder                                         | [11][12]     |
| Solubility          | Very soluble in water and ethanol (96%); practically insoluble in diethyl ether. | [11][12][13] |
| ≥51.5 mg/mL in H2O  | [14]                                                                             |              |
| ≥26.1 mg/mL in EtOH | [14]                                                                             |              |
| ≥58.6 mg/mL in DMSO | [14]                                                                             | _            |
| рКа                 | 10.7                                                                             | [12][13]     |

## **Excipient Selection for Pediatric Oral Suspension**

The selection of excipients is critical to ensure the safety, stability, and palatability of the final product for pediatric use. The following table outlines potential excipients for a Mebeverine hydrochloride oral suspension.



| Excipient Category | Example(s)                                                       | Function                                                          | Considerations for<br>Pediatric Use                                                                                                                                       |
|--------------------|------------------------------------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vehicle            | Purified Water                                                   | Solvent and primary liquid phase.                                 | Universally accepted and safe.                                                                                                                                            |
| Suspending Agent   | Microcrystalline<br>cellulose, Carmellose<br>sodium, Xanthan gum | Increases viscosity to prevent rapid sedimentation of the API.    | Generally considered safe.                                                                                                                                                |
| Sweetener          | Sucralose, Saccharin<br>sodium                                   | Masks the unpleasant taste of the API.                            | Sucralose is often preferred due to its safety profile and high sweetness. Saccharin is also used in existing formulations.[15][16]                                       |
| Flavoring Agent    | Banana flavor,<br>Strawberry flavor,<br>Apple Pear flavor        | Improves palatability.                                            | Fruit flavors are generally well-accepted by children. [15]                                                                                                               |
| Preservative       | Sodium benzoate,<br>Potassium sorbate                            | Prevents microbial growth in the aqueous formulation.             | Sodium benzoate is used in existing formulations but should be used with caution in neonates. Potassium sorbate is an alternative with a good safety profile.[3] [16][17] |
| Buffering Agent    | Citric acid<br>monohydrate, Sodium<br>citrate                    | Maintains the pH of the formulation for stability and solubility. | Generally recognized as safe (GRAS).                                                                                                                                      |



| Wetting Agent      | Polysorbate 20,<br>Polysorbate 80 | Facilitates the dispersion of the hydrophobic API in the aqueous vehicle. | Polysorbate 80 should<br>be used with caution<br>in neonates.<br>Polysorbate 20 is an<br>alternative. |
|--------------------|-----------------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Anti-foaming Agent | Simethicone emulsion              | Reduces foam formation during manufacturing and reconstitution.           | Generally considered safe.                                                                            |

## **Example Formulation**

The following is a hypothetical formulation for a Mebeverine hydrochloride 50 mg/5 mL oral suspension, based on publicly available information for similar products and pediatric formulation guidelines.

| Ingredient                 | Quantity per 5 mL | Function                         |
|----------------------------|-------------------|----------------------------------|
| Mebeverine hydrochloride   | 50 mg             | Active Pharmaceutical Ingredient |
| Microcrystalline cellulose | 50 mg             | Suspending Agent                 |
| Carmellose sodium          | 15 mg             | Suspending Agent                 |
| Purified Water             | q.s. to 5 mL      | Vehicle                          |
| Sucralose                  | 5 mg              | Sweetener                        |
| Banana Flavor              | 2.5 mg            | Flavoring Agent                  |
| Sodium Benzoate            | 5 mg              | Preservative                     |
| Citric Acid Monohydrate    | 3 mg              | Buffering Agent                  |
| Sodium Citrate             | 2 mg              | Buffering Agent                  |
| Polysorbate 20             | 1 mg              | Wetting Agent                    |
| Simethicone Emulsion (30%) | 0.5 mg            | Anti-foaming Agent               |



# **Experimental Protocols Formulation Preparation Workflow**





Click to download full resolution via product page

Caption: Workflow for Pediatric Oral Suspension Formulation Development.

# Protocol 1: Preparation of Mebeverine Hydrochloride Oral Suspension (Lab Scale)

Objective: To prepare a 100 mL batch of Mebeverine hydrochloride 50 mg/5 mL oral suspension.

### Materials:

- · Mebeverine hydrochloride powder
- · Microcrystalline cellulose
- · Carmellose sodium
- Sucralose
- Banana flavor
- Sodium benzoate
- Citric acid monohydrate
- Sodium citrate
- Polysorbate 20
- Simethicone emulsion (30%)
- Purified water
- Mortar and pestle
- Graduated cylinders
- Beakers



- Magnetic stirrer and stir bar
- Homogenizer (optional)
- Amber glass or plastic bottles for packaging

#### Procedure:

- Preparation of the Vehicle: a. In a beaker, dissolve the sodium benzoate, citric acid monohydrate, and sodium citrate in approximately 70 mL of purified water with stirring. b. Add the sucralose and banana flavor and continue to stir until fully dissolved.
- Dispersion of Suspending Agents: a. In a separate beaker, disperse the microcrystalline cellulose and carmellose sodium in a small amount of the prepared vehicle to form a smooth paste. b. Gradually add the remaining vehicle to the paste while stirring continuously to form a uniform dispersion.
- Incorporation of the API: a. In a mortar, wet the Mebeverine hydrochloride powder with
  polysorbate 20 and a small amount of the vehicle to form a smooth paste. b. Gradually add
  the paste to the suspending agent dispersion with continuous stirring.
- Final Mixing and Volume Adjustment: a. Add the simethicone emulsion to the suspension and mix thoroughly. b. Transfer the suspension to a 100 mL graduated cylinder and add purified water to make up the final volume. c. Transfer the final suspension to a beaker and stir for at least 30 minutes to ensure homogeneity. A homogenizer can be used for a short period to ensure uniform particle size distribution.
- Packaging: a. Transfer the prepared suspension into amber-colored bottles. b. Label the bottles with the product name, concentration, batch number, and date of preparation.

## **Protocol 2: Drug-Excipient Compatibility Study**

Objective: To assess the compatibility of Mebeverine hydrochloride with selected excipients.

#### Materials:

Mebeverine hydrochloride

## Methodological & Application





- Selected excipients (e.g., microcrystalline cellulose, sucralose, sodium benzoate)
- Vials (glass, sealed)
- Stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)
- HPLC system
- FTIR spectrometer
- DSC instrument

#### Procedure:

- Sample Preparation: a. Prepare binary mixtures of Mebeverine hydrochloride and each
  excipient in a 1:1 ratio by weight. b. Prepare a control sample of Mebeverine hydrochloride
  alone. c. Transfer approximately 100 mg of each mixture and the control into separate,
  labeled vials.
- Storage: a. Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) and long-term stability conditions (e.g., 25°C/60% RH).
- Analysis: a. At predetermined time points (e.g., 0, 2, and 4 weeks for accelerated stability), withdraw samples for analysis. b. Visual Inspection: Observe for any changes in color, physical state (e.g., caking, liquefaction), or odor. c. HPLC Analysis: Assay the samples for the content of Mebeverine hydrochloride and the presence of any degradation products. d. FTIR Spectroscopy: Compare the FTIR spectra of the stored mixtures with the initial spectra to identify any changes in functional groups, indicating interaction. e. DSC Analysis: Perform DSC on the samples to detect any changes in melting point or the appearance of new peaks, which could suggest an interaction.
- Data Evaluation: a. Compare the results of the mixtures with the control sample. Significant changes in the physical or chemical properties of the drug in the presence of an excipient indicate incompatibility.



## Protocol 3: Stability-Indicating HPLC Method for Mebeverine Hydrochloride

Objective: To quantify Mebeverine hydrochloride in the oral suspension and detect any degradation products.

Chromatographic Conditions (based on published methods):[18][19]

| Parameter            | Condition                                                                   |
|----------------------|-----------------------------------------------------------------------------|
| Column               | C18 (e.g., Symmetry C18, 4.6 x 150 mm, 5 μm)                                |
| Mobile Phase         | Mixture of 50 mM KH2PO4, acetonitrile, and tetrahydrofuran (63:35:2, v/v/v) |
| Flow Rate            | 1.0 mL/min                                                                  |
| Detection Wavelength | 263 nm                                                                      |
| Injection Volume     | 20 μL                                                                       |
| Column Temperature   | Ambient                                                                     |

### Procedure:

- Standard Preparation: a. Prepare a stock solution of Mebeverine hydrochloride reference standard in the mobile phase (e.g., 100 μg/mL). b. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 1-100 μg/mL).
- Sample Preparation: a. Accurately weigh a portion of the oral suspension equivalent to a
  known amount of Mebeverine hydrochloride. b. Disperse the sample in a suitable volume of
  mobile phase. c. Sonicate for 15-20 minutes to ensure complete extraction of the drug. d.
  Dilute the solution with the mobile phase to a concentration within the calibration range. e.
  Filter the solution through a 0.45 µm syringe filter before injection.
- Forced Degradation Studies (for method validation): a. Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and heat. b. Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature. c. Oxidative Degradation: Treat the drug solution with 3% H2O2.



- d. Thermal Degradation: Expose the solid drug to dry heat. e. Photolytic Degradation: Expose the drug solution to UV light. f. Analyze the stressed samples by HPLC to ensure the method can separate the intact drug from its degradation products.
- Analysis: a. Inject the standard and sample solutions into the HPLC system. b. Record the chromatograms and determine the peak area of Mebeverine hydrochloride.
- Quantification: a. Construct a calibration curve by plotting the peak area of the standards
  against their concentration. b. Determine the concentration of Mebeverine hydrochloride in
  the sample from the calibration curve.

## **Protocol 4: In Vitro Dissolution Testing**

Objective: To evaluate the in vitro release profile of Mebeverine hydrochloride from the oral suspension.

Dissolution Conditions:[20][21]

| Parameter          | Condition                                                 |
|--------------------|-----------------------------------------------------------|
| Apparatus          | USP Apparatus 2 (Paddle)                                  |
| Dissolution Medium | 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8) |
| Paddle Speed       | 50 rpm                                                    |
| Temperature        | 37 ± 0.5 °C                                               |
| Sampling Times     | 5, 10, 15, 30, 45, and 60 minutes                         |
| Sample Volume      | 5 mL (replace with fresh medium)                          |

### Procedure:

- Preparation: a. Set up the dissolution apparatus according to the specified conditions. b.
   Allow the dissolution medium to equilibrate to the required temperature.
- Test Initiation: a. Accurately measure a dose of the oral suspension and add it to the dissolution vessel. b. Start the paddle rotation immediately.



- Sampling: a. At each specified time point, withdraw a 5 mL aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. b. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
- Sample Analysis: a. Filter the samples through a 0.45 μm filter. b. Analyze the samples for Mebeverine hydrochloride content using the validated HPLC method described in Protocol 3.
- Data Analysis: a. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples. b. Plot the percentage of drug released versus time to obtain the dissolution profile.

## **Protocol 5: Palatability Assessment**

Objective: To assess the taste and overall acceptability of the Mebeverine hydrochloride oral suspension in a pediatric population (or an adult panel as a surrogate).

Methodology (adapted from established practices):[15][22][23][24]

- Study Design: a. A randomized, single-blind, crossover design is recommended. b. The study can compare different flavored formulations or a formulation against a placebo.
- Participants: a. Recruit a panel of either healthy children (within the target age range, with appropriate ethical approval and parental consent) or trained adult volunteers.
- Test Procedure: a. Each participant receives a small, standardized volume (e.g., 2-5 mL) of the test formulation. b. The "swirl and spit" method is often used, where the participant swishes the liquid in their mouth for a few seconds and then expectorates it. c. A washout period with water and a plain cracker is provided between samples to cleanse the palate.
- Data Collection: a. Immediately after tasting each sample, participants rate its palatability using an age-appropriate scale. b. Visual Analogue Scale (VAS): A 100-mm line anchored with "worst taste imaginable" and "best taste imaginable".[23] c. Facial Hedonic Scale: A series of faces ranging from sad (dislike very much) to happy (like very much), suitable for younger children.[22] d. A questionnaire can also be used to capture specific taste attributes like bitterness, sweetness, aftertaste, and texture.



 Data Analysis: a. Analyze the scores for each formulation to determine which is most palatable. b. Statistical analysis (e.g., ANOVA) can be used to compare the mean palatability scores between formulations.

## **Pharmacokinetic Considerations**

There is a significant lack of pharmacokinetic data for Mebeverine hydrochloride in the pediatric population.[5] Most available data is from studies in adults.

### Adult Pharmacokinetic Parameters:

| Parameter                                        | Value                                                                                                                                                 | Reference |
|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Absorption                                       | Rapidly and completely absorbed after oral administration.                                                                                            | [5]       |
| Metabolism                                       | Extensively metabolized by esterases into veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC). | [5]       |
| Time to Peak Plasma Concentration (Tmax) of DMAC | ~1 hour (for conventional tablets)                                                                                                                    | [25]      |
| Elimination Half-life of DMAC                    | ~2.45 hours (for conventional tablets)                                                                                                                | [25]      |
| Excretion                                        | Metabolites are almost completely excreted in the urine.                                                                                              | [5]       |

### Pediatric Considerations and Research Gaps:

 The absence of pediatric pharmacokinetic data necessitates studies to determine the appropriate dose and dosing interval for different pediatric age groups.



- Developmental changes in drug metabolism (e.g., esterase activity) and renal function could significantly impact the pharmacokinetics of Mebeverine in children compared to adults.
- Future research should focus on conducting well-designed pharmacokinetic studies in the target pediatric population to establish a safe and effective dosing regimen.

### Conclusion

The development of a Mebeverine hydrochloride oral suspension for pediatric use is a critical step in addressing an unmet medical need. This document provides a foundational framework for researchers, outlining key considerations in formulation development, detailed experimental protocols for evaluation, and a summary of the current knowledge on the drug's mechanism of action and pharmacokinetics. The provided protocols for formulation, stability, dissolution, and palatability testing can serve as a starting point for the systematic development and evaluation of a safe, effective, and acceptable pediatric oral liquid formulation. Further research, particularly in the area of pediatric pharmacokinetics, is essential to ensure the optimal and safe use of Mebeverine hydrochloride in children.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cognizancejournal.com [cognizancejournal.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. medicines.org.uk [medicines.org.uk]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Mebeverine hydrochloride for intestinal spasm Medicines For Children [medicinesforchildren.org.uk]
- 7. How to Reconstitute Oral Suspensions in 7 Steps Pharmapproach.com [pharmapproach.com]

### Methodological & Application





- 8. A Guide to Oral Suspensions for Formulation Scientists Lubrizol [lubrizol.com]
- 9. Mebeverine Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 11. journalijsra.com [journalijsra.com]
- 12. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 13. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 14. apexbt.com [apexbt.com]
- 15. Palatability and Stability Studies to Optimize a Carvedilol Oral Liquid Formulation for Pediatric Use PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicines.org.uk [medicines.org.uk]
- 17. Development and Preparation of Oral Suspensions for Paedi... [degruyterbrill.com]
- 18. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition | Semantic Scholar [semanticscholar.org]
- 20. scielo.br [scielo.br]
- 21. scielo.br [scielo.br]
- 22. Evaluating palatability in young children: a mini-review of relevant physiology and assessment techniques PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo and in vitro palatability testing of a new paediatric formulation of valaciclovir -PMC [pmc.ncbi.nlm.nih.gov]
- 24. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 25. assets.hpra.ie [assets.hpra.ie]
- To cite this document: BenchChem. [Application Notes and Protocols: Mebeverine Hydrochloride Oral Suspension for Pediatric Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134995#mebeverine-hydrochloride-oral-suspension-formulation-for-pediatric-research]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com